Pentazocine hydrochloride

Receptor Pharmacology Radioligand Binding Opioid Analgesia

Pentazocine hydrochloride (CAS 22205-05-6) is the hydrochloride salt form of pentazocine, a synthetically prepared benzomorphan narcotic agonist-antagonist. It is the prototypical mixed agonist-antagonist opioid analgesic, primarily functioning as an agonist at kappa (κ) opioid receptors and sigma (σ) opioid receptors, while acting as a weak antagonist or partial agonist at mu (μ) opioid receptors.

Molecular Formula C19H28ClNO
Molecular Weight 321.9 g/mol
CAS No. 22205-05-6
Cat. No. B8660415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentazocine hydrochloride
CAS22205-05-6
Molecular FormulaC19H28ClNO
Molecular Weight321.9 g/mol
Structural Identifiers
SMILESCC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl
InChIInChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H
InChIKeyOQGYMIIFOSJQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentazocine Hydrochloride (CAS 22205-05-6) Procurement Guide: Pharmacology and Clinical Baseline for Scientific Sourcing


Pentazocine hydrochloride (CAS 22205-05-6) is the hydrochloride salt form of pentazocine, a synthetically prepared benzomorphan narcotic agonist-antagonist. It is the prototypical mixed agonist-antagonist opioid analgesic, primarily functioning as an agonist at kappa (κ) opioid receptors and sigma (σ) opioid receptors, while acting as a weak antagonist or partial agonist at mu (μ) opioid receptors [1]. This dual action profile defines its clinical utility for the relief of moderate to severe pain and distinguishes it from pure μ-opioid agonists [2]. Its basic characteristics include a molecular formula of C19H27NO.HCl and a physical form as a white, crystalline substance soluble in acidic aqueous solutions [1].

Why Pentazocine Hydrochloride (CAS 22205-05-6) Cannot Be Substituted with Other In-Class Analgesics: A Critical Procurement Insight


Within the mixed agonist-antagonist opioid class, generic substitution is scientifically unsound and clinically hazardous. Compounds such as pentazocine, butorphanol, nalbuphine, and buprenorphine exhibit profoundly different receptor binding profiles, intrinsic efficacies, and resulting pharmacodynamic and hemodynamic signatures. For example, while pentazocine and butorphanol increase cardiac workload, blood pressure, and pulmonary artery pressure, nalbuphine and buprenorphine generally resemble morphine's hemodynamic effects [1]. Furthermore, their duration of analgesia varies significantly, with pentazocine's mean action being approximately three hours, compared to over six hours for buprenorphine [1]. These critical differences necessitate precise compound selection based on experimental or therapeutic requirements, which the quantitative evidence below substantiates.

Quantitative Differentiation Guide for Pentazocine Hydrochloride (CAS 22205-05-6): Head-to-Head Evidence for Informed Selection


Sigma-1 Receptor Binding Affinity and Selectivity of Pentazocine

Pentazocine demonstrates a unique and highly selective binding profile for the sigma-1 (σ1) receptor, which is not a primary target for other clinical mixed agonist-antagonists like nalbuphine or buprenorphine. In a comparative in vitro binding study, pentazocine achieved 93% inhibition at the sigma-1 receptor, while nalbuphine showed only -2% inhibition [1]. The high affinity of pentazocine for σ1 receptors is further quantified by a dissociation constant (KD) of 3.4 ± 0.7 nM in human neuroblastoma cells, indicating strong, specific binding [2]. In guinea pig brain membranes, the radioligand [³H](+)-pentazocine binds to a single high-affinity site with a KD of 2.9 nM [3].

Receptor Pharmacology Radioligand Binding Opioid Analgesia

Mu-Opioid Receptor Intrinsic Efficacy of Pentazocine vs. Morphine

In a well-controlled drug discrimination study in rats, pentazocine was shown to have an intermediate intrinsic efficacy at the mu-opioid receptor, which is lower than that of the full agonist morphine. The relative order of intrinsic efficacy among the tested opioids was established as: morphine > (-)-metazocine = (-)-pentazocine = proxorphan > (-)-cyclazocine = levallorphan = (-)-NANM > naloxone [1]. This intermediate efficacy is further supported by behavioral data showing that while pentazocine substitutes for morphine in drug discrimination assays, its dose-effect curves are shallow and show large individual differences, a profile distinct from morphine's robust and consistent effects [1].

Opioid Pharmacology Behavioral Pharmacology Drug Discrimination

Comparative Abuse Liability of Oral Pentazocine vs. Codeine and Methadone

In a double-blind study assessing the abuse potential of orally administered analgesics in ambulatory heroin addicts, pentazocine demonstrated a significantly lower return rate (a proxy for abuse liability) compared to codeine and methadone. Subjects returned to the clinic to obtain medications, and the frequency of return was highest for codeine and methadone. In contrast, pentazocine had the lowest return rate of the four tested drugs, including placebo [1]. This quantitative behavioral evidence from a high-risk population indicates a lower inherent liability for abuse and diversion for oral pentazocine.

Abuse Liability Addiction Research Clinical Pharmacology

Oral Analgesic Equivalence: Pentazocine HCl 50 mg vs. Codeine 60 mg

In a clinical trial of 244 patients with postsurgical pain, 50 mg of oral pentazocine hydrochloride was found to be equivalent in analgesic potency to 60 mg of oral codeine. The study also found that 600 mg of aspirin was superior to the 35 mg dose of pentazocine [1]. This establishes a clear and quantifiable benchmark for the oral analgesic potency of pentazocine relative to a widely used weak opioid, codeine. The finding is further supported by product labeling which states that a 50 mg oral dose of pentazocine is equivalent to 60 mg (1 grain) of codeine [2].

Clinical Analgesia Pain Management Postoperative Pain

Comparative Hemodynamic Profile of Pentazocine vs. Nalbuphine and Buprenorphine

The agonist-antagonist opioids exhibit distinct hemodynamic profiles that are critical for selection in cardiovascularly compromised patients or research models. A comparative review of the class notes that the hemodynamic effects of nalbuphine and buprenorphine generally resemble those of morphine, causing minimal changes. In contrast, pentazocine and butorphanol are characterized by their ability to increase cardiac workload, systemic blood pressure, and pulmonary artery pressure [1]. This class-level inference provides a clear point of differentiation for pentazocine relative to other mixed agonist-antagonists.

Cardiovascular Pharmacology Opioid Analgesia Hemodynamics

In Vitro Binding Kinetics and Pharmacokinetic/Pharmacodynamic Correlation for Pentazocine

A study in rats quantified the rapid binding kinetics and brain penetration of pentazocine. Following intravenous administration, the occupancy of specific opioid receptors decreased rapidly within the first 10 minutes. Importantly, the time profile of receptor occupancy was found to correlate well (r = 0.8650) with the unbound plasma concentration for up to 120 minutes post-dose [1]. This strong correlation provides a robust, quantitative link between the drug's plasma pharmacokinetics and its central pharmacodynamic effect.

Pharmacokinetics Receptor Occupancy Drug Development

Optimal Research and Industrial Applications for Pentazocine Hydrochloride (CAS 22205-05-6) Based on Differentiated Evidence


Sigma-1 Receptor Research Tool: High-Affinity Agonist for Binding and Functional Studies

Pentazocine's high affinity and selectivity for the sigma-1 receptor (KD of 3.4 nM in human cells; 93% inhibition vs. -2% for nalbuphine) [1] make it an ideal prototypical agonist for investigating σ1R pharmacology. It can be used in radioligand binding assays, functional assays, and in vivo studies exploring the role of sigma-1 receptors in pain modulation, neuroprotection, and substance use disorders.

Behavioral Pharmacology Model: Reference Compound with Intermediate Mu-Opioid Efficacy

The well-characterized intermediate intrinsic efficacy of pentazocine at the mu-opioid receptor, ranked definitively below morphine [2], makes it a valuable reference compound. It is suitable for drug discrimination studies and models of tolerance and cross-tolerance, where its partial agonist properties provide a distinct comparator to full agonists like morphine.

Analgesic Combination Studies: Additive/Synergistic Effects with Full Mu-Agonists

Evidence demonstrates that pentazocine, when combined with morphine, produces additive or over-additive analgesic effects in various clinical pain conditions [3]. This makes pentazocine a compound of interest for preclinical and clinical research into multimodal analgesia strategies, where the goal is to enhance pain relief while potentially reducing the required dose of a full mu-agonist.

Abuse Liability and Addiction Research: A Low-Liability Oral Opioid Comparator

The quantifiably lower abuse liability of oral pentazocine compared to codeine and methadone, as shown in a heroin-user population [4], positions it as a critical comparator in behavioral pharmacology studies of addiction and abuse-deterrent formulation development. It serves as a reference point for drugs with an improved safety profile regarding diversion and misuse.

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